molecular formula C7H14O B1281623 (1-Methylcyclopentyl)methanol CAS No. 38502-28-2

(1-Methylcyclopentyl)methanol

Cat. No. B1281623
CAS RN: 38502-28-2
M. Wt: 114.19 g/mol
InChI Key: MXJAKZQKSYGLTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper presents a versatile method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using a Prins-type cyclization reaction catalyzed by hafnium triflate . Although this method does not directly synthesize (1-Methylcyclopentyl)methanol, the Prins cyclization reaction is a valuable synthetic approach that could potentially be adapted for the synthesis of (1-Methylcyclopentyl)methanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of (1-Methylcyclopentyl)methanol is not analyzed in the provided papers. However, the second paper mentions the use of single-crystal X-ray structure analysis to determine the absolute configurations of boronates, which suggests that similar analytical techniques could be employed to elucidate the molecular structure of (1-Methylcyclopentyl)methanol .

Chemical Reactions Analysis

The second paper describes the synthesis of chiral methanols and their subsequent conversion into various derivatives, including methyl tosylates and methionines . This indicates that (1-Methylcyclopentyl)methanol could potentially undergo similar chemical reactions, such as esterification or conversion into amino acid derivatives, provided that the appropriate reaction conditions are applied.

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of (1-Methylcyclopentyl)methanol. However, the synthesis and purification methods described, such as the use of low temperatures for borylation reactions and the isolation of products as dinitrobenzoates, imply that the physical properties such as boiling points, melting points, and solubilities are important considerations in the synthesis and handling of related compounds . These properties would likely be relevant to (1-Methylcyclopentyl)methanol as well.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • N-Methylation of Amines: Methanol is used as both a hydrogen source and C1 synthon for selective N-methylation of amines. This method employs cost-effective RuCl3 as a catalyst and is effective for synthesizing pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).
  • Monomethylation of Anilines: Methanol serves as a green methylation agent for the selective N-monomethylation of anilines under mild conditions. Solid molecular N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies are used as catalysts, demonstrating potential applications in pharmaceuticals (Chen et al., 2017).

Methanol as a Feedstock in Biotechnology

  • Bioprocess Technology with Methylotrophic Bacteria: Methanol is one of the building blocks in the chemical industry and can be synthesized from renewable resources. The use of methanol as an alternative carbon source in bioprocess technology with methylotrophic bacteria is highlighted, such as in the production of single-cell protein (Schrader et al., 2009).
  • Methanol-dependent Growth and Chemical Production in Escherichia coli: Engineering E. coli to utilize methanol for the production of metabolites like naringenin represents a significant advancement. This demonstrates the conversion of methanol into biomass components and specialty chemicals (Whitaker et al., 2017).

Methanol in Organic Synthesis

  • Utilization of Methanol as a C1 Source: Methanol's role as a common solvent and sustainable feedstock for value-added chemicals and pharmaceuticals is explored. It's particularly important for reactions forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds (Natte et al., 2017).
  • Direct N-Monomethylation with Methanol: A method for direct N-monomethylation of aromatic primary amines using methanol as a methylating agent is developed. This reaction is attractive from both synthetic and environmental viewpoints (Li et al., 2012).

properties

IUPAC Name

(1-methylcyclopentyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-7(6-8)4-2-3-5-7/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJAKZQKSYGLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methylcyclopentyl)methanol

CAS RN

38502-28-2
Record name (1-methylcyclopentyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VJ Shiner Jr, JJ Tai - Journal of the American Chemical Society, 1981 - ACS Publications
a-and-deuterium rate effects on the solvolysis of (l-methylcyclohexyl) methyl,(l-methylcyclopentyl) methyl, and (l-methylcyclobutyl) methyl sulfonate esters have been measured and the …
Number of citations: 44 pubs.acs.org
M Ambrosini, N Baricordi, S Benetti, C De Risi… - Tetrahedron …, 2009 - Elsevier
The Favorskii rearrangement of suitable α-chloro derivatives of commercially available (+)- and (−)-carvone, and (−)-menthone served efficiently to prepare the title compounds featuring …
Number of citations: 5 www.sciencedirect.com
PG Baraldi, D Simoni - Il Farmaco, 1983 - scf.unife.it
… Bioorgaic & Medicinal Chemistry Letters,20, 2010, 2733-2739 A convenient preparation of 3-isopropyl-1-methylcyclopentylmethanol 1-isopropyl-3-methylcyclopentylmethanol via …
Number of citations: 2 scf.unife.it
SH Brown, RH Crabtree - Journal of the American Chemical …, 1989 - ACS Publications
Alkanes can be functionalized with high conversions and in high chemical and quantum yields on a multigram scale by mercury-photosensitized reaction between an alkane and …
Number of citations: 50 pubs.acs.org
VT Nguyen - 2020 - search.proquest.com
Functionalization has emerged as an attractive strategy for the diversification of compounds especially in drug development and materials science. The recent emerging trend in …
Number of citations: 0 search.proquest.com

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